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Compound Name: Bcr-abl-IN-1

Cat. No.: B12295526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosine kinase inhibitor INNO-406

(bafetinib), focusing on its selectivity for the Bcr-Abl fusion protein versus other tyrosine

kinases. The information presented is intended to assist researchers in evaluating its potential

for specific applications and in understanding its off-target effects. The data is compiled from in

vitro kinase profiling and cellular assays.

Introduction to INNO-406 (Bafetinib)
INNO-406 is a second-generation 2-phenylaminopyrimidine derivative that functions as a

potent dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2] Developed to overcome

resistance to first-generation inhibitors like imatinib, INNO-406 has demonstrated significant

potency against wild-type Bcr-Abl and various imatinib-resistant mutants, with the notable

exception of the T315I mutation.[1][3] Its distinct selectivity profile, when compared to other

Bcr-Abl inhibitors, suggests a different spectrum of potential side effects and therapeutic

applications.[4]

Kinase Inhibition Profile
A comprehensive analysis of INNO-406 against a large panel of recombinant kinases has

revealed a broader target profile than imatinib and nilotinib, yet more selective than dasatinib

and bosutinib.[4] Notably, INNO-406 does not inhibit all SRC family kinases or most TEC family

kinases, which may translate to fewer side effects.[4] In addition to its primary targets, Bcr-Abl
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and Lyn, INNO-406 has been shown to inhibit other kinases such as ZAK, DDR1/2, and various

ephrin receptors.[4]

Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

INNO-406 against a selection of tyrosine kinases, providing a quantitative comparison of its

selectivity. Lower IC50 values indicate greater potency.

Kinase Target IC50 (nM) Reference

Bcr-Abl 5.8 [1][2]

Lyn 19 [1][2]

Fyn <100 [1]

Abl (non-fusion) <100 [1]

Abl-related gene (ARG) <100 [1]

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a representative method for determining the IC50 values of INNO-406

against various tyrosine kinases.

Objective: To measure the concentration of INNO-406 required to inhibit 50% of the activity of a

specific tyrosine kinase.

Materials:

Recombinant human tyrosine kinases

Specific peptide substrates for each kinase

INNO-406 (Bafetinib)

[γ-³²P]ATP or [γ-³³P]ATP
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Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij 35)

96-well plates

Phosphocellulose or filter paper

Scintillation counter

Procedure:

Preparation of Reagents:

Prepare a stock solution of INNO-406 in DMSO.

Create a series of dilutions of INNO-406 in the kinase reaction buffer.

Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate,

and the recombinant kinase.

Kinase Reaction:

Add the kinase master mix to the wells of a 96-well plate.

Add the different concentrations of INNO-406 to the wells. Include a control with no

inhibitor.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stopping the Reaction and Measuring Activity:

Stop the reaction by adding a solution like phosphoric acid.

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation

counter.

Data Analysis:

Plot the percentage of kinase activity against the logarithm of the INNO-406 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
Bcr-Abl Signaling Pathway and Inhibition
The following diagram illustrates the constitutive activation of downstream signaling pathways

by the Bcr-Abl oncoprotein and the mechanism of inhibition by a tyrosine kinase inhibitor (TKI)

like INNO-406.
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Caption: Bcr-Abl signaling and TKI inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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